molecular formula C8H12N2O3 B1528275 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione CAS No. 1695771-59-5

2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione

Cat. No.: B1528275
CAS No.: 1695771-59-5
M. Wt: 184.19 g/mol
InChI Key: UUTFCUXNPQRESM-UHFFFAOYSA-N
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Description

2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione is a chemical compound with the molecular formula C8H12N2O3. It is a versatile small molecule scaffold used in various scientific research applications. This compound is known for its unique structure and potential utility in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in biochemical assays to study enzyme activities and interactions.

  • Industry: The compound's unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding the exact mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • Spiro[3.4]octane derivatives

  • Ethoxy-substituted amines

  • Other cyclic amides

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Properties

IUPAC Name

2-ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-2-13-5-3-8(4-5)6(11)9-7(12)10-8/h5H,2-4H2,1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTFCUXNPQRESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2(C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione
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2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione
Reactant of Route 3
2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione
Reactant of Route 4
2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione
Reactant of Route 5
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2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione
Reactant of Route 6
2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione

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